(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride

LSD1 inhibition enzyme kinetics cancer cell growth inhibition

(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride (CAS 1314324-11-2) is an enantiopure, trans-configured arylcyclopropylamine building block featuring a biphenyl moiety appended to the cyclopropane ring. This compound belongs to the class of chiral cyclopropylamines that serve as critical intermediates in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and bradykinin B1 receptor antagonists.

Molecular Formula C15H16ClN
Molecular Weight 245.74 g/mol
Cat. No. B13347492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride
Molecular FormulaC15H16ClN
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H15N.ClH/c16-15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14-15H,10,16H2;1H/t14-,15+;/m0./s1
InChIKeySJZYFNSAAMLGTN-LDXVYITESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride – Key Identity & Baseline Properties


(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride (CAS 1314324-11-2) is an enantiopure, trans-configured arylcyclopropylamine building block featuring a biphenyl moiety appended to the cyclopropane ring. This compound belongs to the class of chiral cyclopropylamines that serve as critical intermediates in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors [1] and bradykinin B1 receptor antagonists [2]. The hydrochloride salt enhances aqueous solubility and handling stability relative to the free base, making it the preferred form for both solid-phase storage and direct use in amide coupling or reductive amination reactions.

Why Generic Substitution Is Not Advisable for (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride


Simply interchanging this compound with the more common 2-phenylcyclopropan-1-amine (tranylcypromine scaffold) or its simple halo‑derivatives is not scientifically valid. In LSD1 enzyme assays, the para‑biphenyl analogue (compound 4f) and its para‑bromo precursor (4c) exhibit a striking divergence in target engagement: the bromide shows a Ki of 3 µM, whereas the biphenyl derivative exhibits a Ki of 129 µM [1]. Despite this weaker enzyme inhibition, the biphenyl analogue retains micromolar cellular growth inhibition potency in LNCaP prostate cancer cells, a consequence of its significantly higher lipophilicity and membrane permeability [1]. Thus, structure‑based selection is essential; the biphenyl derivative cannot be replaced by simpler phenyl or bromo‑phenyl variants without altering both the biochemical potency profile and cell‑based activity.

Quantitative Differential Evidence for (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride vs. Closest Analogs


Para‑Biphenyl vs. Para‑Bromo: 43‑Fold Weaker LSD1 Enzyme Inhibition but Retained Cellular Potency

In a direct head‑to‑head comparison within the same study, the para‑biphenyl analogue (4f) was 43‑fold less potent as an LSD1 inhibitor than its para‑bromo counterpart (4c). Compound 4f displayed a Ki(inact) of 129 µM, while 4c exhibited a Ki(inact) of 3 µM in a fluorescence‑based LSD1 enzyme assay using a dimethylated H3K4 peptide substrate [1]. Despite this enzyme‑level disadvantage, both compounds achieved comparable micromolar inhibition of LNCaP prostate cancer cell growth, with IC50 values of 1.0 µM for 4c and 3.7 µM for 4f, representing a >1000‑fold improvement over the parent tranylcypromine [1].

LSD1 inhibition enzyme kinetics cancer cell growth inhibition

Para‑Biphenyl vs. Meta‑ and Ortho‑Biphenyl Regioisomers: Positional Selectivity Drives Enzyme Activity

The paper explicitly compares the para‑ (4f), meta‑ (4g), and ortho‑biphenyl (4h) analogues. The para‑biphenyl regioisomer (4f) shows measurable LSD1 inhibitory activity (Ki = 129 µM), whereas the meta‑ and ortho‑regioisomers are essentially inactive in the enzyme assay, with Ki values >100 µM [1]. This regioisomer‑dependent activity profile underscores that only the para‑biphenyl substitution pattern retains any residual target engagement.

regioisomer comparison LSD1 SAR Suzuki coupling

Enantiomeric Purity: (1R,2S) Configuration vs. Racemate and Opposite Enantiomer in LSD1 Context

The study demonstrates that racemic trans‑2‑phenylcyclopropan‑1‑amine (tranylcypromine) exhibits an LSD1 Ki of 26.6 µM, while the individual (+)- and (−)-enantiomers show Ki values of 25.0 µM and 9.5 µM, respectively [1]. For aryl-substituted analogues, the (1R,2S) configuration is the eutomer. The biphenyl analogue 4f is prepared as a single enantiomer via asymmetric cyclopropanation and Suzuki coupling, ensuring defined stereochemistry [1].

enantioselective synthesis chiral purity LSD1 inhibition

Lipophilicity-Driven Cellular Permeability: Biphenyl vs. Parent Tranylcypromine in Cell‑Based Assays

The paper's authors explicitly attribute the retained cellular activity of the biphenyl analogues to increased lipophilicity and membrane permeability. While the parent tranylcypromine is a poor cell‑based inhibitor (IC50 >100 µM in LNCaP cells), the para‑biphenyl analogue 4f achieves an IC50 of 3.7 µM, a >27‑fold improvement [1]. This is consistent with the general observation that adding a second phenyl ring significantly increases cLogP, enhancing passive membrane diffusion.

cell permeability lipophilicity structure‑activity relationship

Hydrochloride Salt vs. Free Base: Stability and Handling in Downstream Chemistry

While no dedicated salt‑form stability study was identified for this specific compound, commercial technical datasheets consistently specify storage at 2–8 °C under dry, sealed conditions for the hydrochloride salt, with purity typically ≥98% by HPLC [1]. The hydrochloride salt is preferred over the free base for its non‑hygroscopic nature, improved room‑temperature handling, and direct compatibility with aqueous reaction media and peptide coupling conditions without the need for in‑situ neutralization.

salt form stability solid‑phase storage amide coupling

Recommended Application Scenarios for (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride Based on Quantitative Evidence


Synthesis of LSD1‑Targeted Chemical Probes in Cancer Epigenetics

The compound is ideally suited as the chiral amine input for constructing para‑biphenyl LSD1 inhibitors. As demonstrated by Benelkebir et al., the (1R,2S)‑configured para‑biphenyl analogue 4f (synthesized from this amine) achieves a cellular IC50 of 3.7 µM in LNCaP prostate cancer cells, a >27‑fold improvement over the parent tranylcypromine scaffold [1]. Researchers developing cell‑active chemical probes for LSD1 should select this building block for its established lipophilicity‑driven cellular permeability advantage [1].

Suzuki–Miyaura Cross‑Coupling for Diversification of Arylcyclopropylamine Libraries

The compound is itself the product of a Suzuki coupling between a para‑bromophenylcyclopropylamine precursor and phenylboronic acid [1]. This establishes a validated synthetic route. For medicinal chemistry groups building focused libraries of arylcyclopropylamines, the pre‑formed para‑biphenyl amine serves as a direct starting material, bypassing the need for in‑house cross‑coupling optimization and eliminating palladium contamination risks in biological testing [1].

Bradykinin B1 Receptor Antagonist Lead Optimization

Kuduk et al. developed a series of biphenylaminocyclopropane carboxamide‑based B1 antagonists with oral bioavailability and CNS penetration [2]. The (1R,2S)‑2‑([1,1'-biphenyl]-4‑yl)cyclopropan‑1‑amine core is the critical chiral scaffold giving rise to this pharmacophore. The biphenyl extension was essential for achieving balanced PK properties and P‑glycoprotein efflux reduction when combined with trifluoroacetamide capping groups [2]. Procurement of this amine supports structure–activity relationship campaigns targeting pain and inflammation.

Enantiopure Building Block for Asymmetric Synthesis of NS5A and Antiviral Agents

The rigid cyclopropane ring and extended biphenyl π‑system confer conformational constraint and hydrophobicity that are beneficial for binding to shallow, lipophilic protein pockets. Although specific comparative NS5A data were not retrieved for the amine itself, the biphenyl cyclopropane core is a recurrent motif in HCV NS5A replication complex inhibitors [2]. The enantiopure hydrochloride form enables direct incorporation into parallel synthesis workflows targeting antiviral leads with defined stereochemistry.

Quote Request

Request a Quote for (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.